Curculigoside

Vue d'ensemble

Description

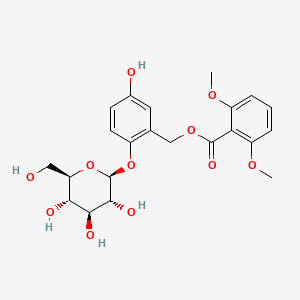

Curculigoside A est un composé de glycoside phénolique isolé des rhizomes de Curculigo orchioides, une plante largement utilisée en médecine traditionnelle chinoise. Ce composé est connu pour ses diverses propriétés pharmacologiques, notamment ses effets antioxydants, anti-inflammatoires et neuroprotecteurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Curculigoside A peut être synthétisé par une série de réactions chimiques impliquant la glycosylation de composés phénoliques. La voie de synthèse implique généralement la protection des groupes hydroxyle, la glycosylation à l'aide de donneurs de glycosyle et des étapes de déprotection subséquentes. Les conditions de réaction incluent souvent l'utilisation de catalyseurs tels que les acides de Lewis et des solvants comme le dichlorométhane .

Méthodes de production industrielle

La production industrielle de this compound A implique l'extraction du composé des rhizomes de Curculigo orchioides. Le processus d'extraction comprend des étapes telles que le séchage, le broyage et l'extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler le this compound A .

Analyse Des Réactions Chimiques

Types de réactions

Curculigoside A subit diverses réactions chimiques, notamment :

Oxydation : this compound A peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound A en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les chlorures d'acyle et les halogénures d'alkyle.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des composés substitués avec divers groupes fonctionnels .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour l'étude des réactions de glycosylation et de la chimie des composés phénoliques.

Biologie : Étudié pour ses effets sur les processus cellulaires, notamment la neurogenèse et la fonction mitochondriale.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies telles que la maladie d'Alzheimer, la dépression post-AVC et l'ostéoporose

Industrie : Utilisé dans le développement de produits antioxydants et anti-inflammatoires naturels.

Mécanisme d'action

This compound A exerce ses effets par le biais de multiples cibles et voies moléculaires :

Activité antioxydante : Il améliore l'activité des enzymes antioxydantes et réduit le stress oxydatif en piégeant les radicaux libres.

Activité anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires et module des voies de signalisation telles que NF-κB.

Activité neuroprotectrice : Il favorise la neurogenèse et protège les cellules neuronales en améliorant la fonction mitochondriale et en réduisant les dommages oxydatifs.

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying glycosylation reactions and phenolic compound chemistry.

Medicine: Explored for its therapeutic potential in treating conditions such as Alzheimer’s disease, poststroke depression, and osteoporosis

Industry: Utilized in the development of natural antioxidant and anti-inflammatory products.

Mécanisme D'action

Curculigoside A exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It enhances the activity of antioxidant enzymes and reduces oxidative stress by scavenging free radicals.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

Neuroprotective Activity: It promotes neurogenesis and protects neuronal cells by enhancing mitochondrial function and reducing oxidative damage.

Comparaison Avec Des Composés Similaires

Curculigoside A est unique par rapport aux autres composés similaires en raison de son motif de glycosylation spécifique et de sa structure phénolique. Les composés similaires comprennent :

This compound B : Un autre glycoside phénolique présentant des propriétés antioxydantes similaires.

Curculigine A et D : Des composés phénoliques isolés de Curculigo orchioides présentant une activité antiostéoporotique.

Glycosides de cycloartane : Des composés présentant une activité cytotoxique contre les cellules cancéreuses.

This compound A se distingue par sa large gamme d'activités pharmacologiques et son potentiel thérapeutique dans diverses maladies.

Activité Biologique

Curculigoside, a phenolic glycoside derived from the plant Curculigo orchioides, has garnered attention for its diverse biological activities. Research indicates that it possesses antioxidant, anti-inflammatory, neuroprotective, and anti-arthritic properties. This article will explore the biological activity of this compound, supported by various studies and case reports.

1. Antioxidant Effects

This compound has demonstrated significant antioxidant activity. It mitigates oxidative stress by modulating the Nrf2/NF-κB signaling pathway, which is crucial in regulating cellular responses to oxidative damage. In studies involving RAW264.7 cells, this compound reduced oxidative stress and inhibited osteoclastogenesis, indicating its potential in treating conditions like osteoporosis .

2. Anti-inflammatory Properties

Research shows that this compound effectively reduces inflammation. In a study on collagen-induced arthritis in rats, this compound treatment resulted in decreased serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibited the proliferation of MH7A cells (a rheumatoid arthritis cell line) and downregulated key signaling molecules (JAK1, JAK3, and STAT3) involved in inflammatory responses .

3. Neuroprotective Effects

This compound has been shown to improve cognitive function and exhibit antidepressant-like effects. In animal models, it facilitated fear extinction and ameliorated depression-like behaviors by increasing brain-derived neurotrophic factor (BDNF) levels and activating the Akt-mTOR signaling pathway in the hippocampus . This suggests potential applications in treating neurodegenerative diseases.

4. Cardioprotective Effects

In cardiovascular studies, this compound improved cell viability and reduced apoptosis in H9c2 cardiac cells subjected to ischemic conditions. It decreased infarct size and myocardial apoptosis by activating the Nrf-2/HO-1 pathway, highlighting its role as a cardioprotective agent against ischemia-reperfusion injury .

5. Anti-arthritic Effects

This compound's anti-arthritic properties were confirmed through both in vivo and in vitro studies. It significantly inhibited paw swelling and arthritis scores in collagen-induced arthritic rats while also decreasing inflammatory cytokines . The molecular mechanisms involve modulation of the JAK/STAT/NF-κB signaling pathways.

Pharmacokinetics

This compound exhibits rapid absorption following oral administration, with peak plasma concentrations reached within a short time frame (approximately 0.083 hours). However, it has a relatively short half-life (around 2 hours) and low absolute bioavailability (approximately 2.39%) due to extensive metabolism .

Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Peak Concentration Time | ~0.083 hours |

| Half-life | ~2 hours |

| Bioavailability | ~2.39% |

Case Study: Cognitive Function Improvement

In a study involving aged rats, this compound was administered to assess its effects on learning and memory. Results indicated significant improvements in cognitive performance, attributed to its ability to modulate oxidative stress levels and enhance neuronal health .

Case Study: Osteoporosis Management

A recent investigation focused on this compound's role in osteoporosis management revealed that it regulates DNMT1 expression, which is crucial for osteoblast activity. This suggests that this compound could be beneficial in enhancing bone density and overall skeletal health .

Propriétés

IUPAC Name |

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-29-14-4-3-5-15(30-2)17(14)21(28)31-10-11-8-12(24)6-7-13(11)32-22-20(27)19(26)18(25)16(9-23)33-22/h3-8,16,18-20,22-27H,9-10H2,1-2H3/t16-,18-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJRKHVKAXVFJQ-QKYBYQKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234896 | |

| Record name | Curculigoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85643-19-2 | |

| Record name | Curculigoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85643-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Curculigoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curculigoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CURCULIGOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6S7X76UM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of curculigoside?

A1: this compound has the molecular formula C21H26O11 and a molecular weight of 454.42 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: Structural elucidation of this compound has been achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide insights into its structural features, such as the presence of phenolic rings, glycosidic linkages, and other functional groups. []

Q3: How does this compound interact with biological targets to exert its effects?

A3: this compound demonstrates its effects through interactions with various molecular targets. It has been shown to enhance the expression of osteogenic differentiation-related proteins, including type I collagen, integrin β1, Osterix, and osteocalcin, thereby promoting osteoblast differentiation and bone formation. [] Additionally, this compound has been found to inhibit the nucleotide-binding oligomerization domain-like receptor containing pyrin domain 3 (NLRP3) inflammasome pathway, which plays a crucial role in inflammation. [, ] Furthermore, studies suggest this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses, contributing to its protective effects against oxidative stress. [, ]

Q4: What are the downstream effects of this compound's interaction with the Nrf2 pathway?

A4: Activation of the Nrf2 pathway by this compound leads to the upregulation of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, thereby enhancing the cellular defense against oxidative damage. [, ] This activation has been linked to the protective effects of this compound in models of hepatic ischemia-reperfusion injury, where it mitigates oxidative stress, inflammation, and apoptosis. []

Q5: Does this compound impact cell signaling pathways?

A5: Yes, research suggests this compound can modulate several signaling pathways. For instance, it has been shown to suppress the RANK/RANKL/OPG signaling pathway, crucial in regulating bone resorption by osteoclasts. [] Additionally, this compound has demonstrated regulatory effects on the JAK/STAT/NF-κB signaling pathway, which is heavily implicated in inflammatory responses. []

Q6: How does this compound influence osteoclast activity?

A6: this compound has been shown to inhibit osteoclast formation and activity. Studies indicate it can suppress the differentiation of bone marrow stromal cells into osteoclasts, reduce the activity of tartrate-resistant acid phosphatase (TRAP, a marker of osteoclast activity), and decrease the area of bone resorption pits formed by osteoclasts. [, ] These effects contribute to its potential as a therapeutic agent for bone-related disorders like osteoporosis.

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: Studies indicate that this compound exhibits rapid oral absorption but low absolute bioavailability. This low bioavailability is likely attributed to factors like efflux by P-glycoprotein (P-gp) in the intestine and a high intrinsic clearance rate in the liver. [, ] Research has identified several metabolites of this compound in rats, suggesting it undergoes extensive metabolism via pathways including dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation. []

Q8: What in vitro models have been used to study the effects of this compound?

A8: A variety of in vitro models have been employed to investigate the biological activities of this compound. These include:

- Osteoblastic MC3T3-E1 cells: Used to study the effects of this compound on osteoblast differentiation, mineralization, and response to stimuli like titanium particles. [, ]

- Rat osteoclastic bone marrow stromal cells (BMSCs): Employed to investigate the impact of this compound on osteoclast formation, activity, and response to stimuli like titanium particles. []

- Human amniotic fluid-derived stem cells (hAFSCs): Utilized to assess the effects of this compound on osteogenic differentiation and the balance between bone formation and resorption. []

- Cardiomyocytes: Used to investigate the protective effects of this compound against oxidative injury induced by hydrogen peroxide (H2O2). []

- Rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells: Employed to evaluate the anti-proliferative effects of this compound and its impact on inflammatory signaling pathways. []

Q9: What in vivo models have been used to study the effects of this compound?

A9: Several animal models have been employed to assess the therapeutic potential of this compound, including:

- Ovariectomized rats: Used to study the effects of this compound on bone loss and osteoporotic changes. [, ]

- Dexamethasone-induced osteoporosis mice: Employed to investigate the protective effects of this compound against bone loss induced by glucocorticoid treatment. []

- Titanium particle-induced osteolysis models: Used to assess the ability of this compound to attenuate bone loss and inflammation triggered by wear particles, mimicking periprosthetic osteolysis. []

- Destabilization of the medial meniscus (DMM) mouse model: Employed to investigate the therapeutic effects of this compound on osteoarthritis development and cartilage degradation. [, ]

- Rat model of arthritis induced with type II collagen (CIA rats): Used to evaluate the anti-arthritic effects of this compound, particularly its impact on paw swelling, inflammatory markers, and immune responses. []

- Hepatic ischemia-reperfusion injury (IRI) rat model: Employed to investigate the protective effects of this compound against liver injury induced by ischemia and subsequent reperfusion. []

- Aged rats: Utilized to assess the ability of this compound to improve learning and memory deficits associated with aging. []

- APP/PS1 mutated transgenic mice: Employed to investigate the effects of this compound on memory impairment and bone loss associated with Alzheimer's disease (AD). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.